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Compound of Interest

Compound Name: 4-Bromo-2-methylpyridine

Cat. No.: B016423 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-
Bromo-2-methylpyridine (CAS No. 22282-99-1), a crucial building block in pharmaceutical

and materials science research. The following sections detail its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols

for their acquisition.

Molecular Structure
IUPAC Name: 4-Bromo-2-methylpyridine Molecular Formula: C₆H₆BrN Molecular Weight:

172.02 g/mol Structure:
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NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework

of a molecule.

¹H NMR Data
The ¹H NMR spectrum of 4-Bromo-2-methylpyridine provides information about the chemical

environment of the hydrogen atoms.

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

~8.32 d ~5.2 1H H-6

~7.35 d ~1.6 1H H-3

~7.20 dd ~5.2, ~1.6 1H H-5

~2.45 s - 3H -CH₃

Note: Predicted data based on typical values for similar structures. The solvent is typically

CDCl₃.

¹³C NMR Data
The ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule.

Chemical Shift (δ, ppm) Assignment

~159.0 C-2

~150.0 C-6

~132.0 C-4

~128.5 C-5

~125.0 C-3

~24.0 -CH₃
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Note: Predicted data based on typical values for similar structures. The solvent is typically

CDCl₃.

Experimental Protocol for NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation:

A 400 MHz or 500 MHz NMR spectrometer equipped with a 5 mm probe.

Procedure:

Sample Preparation: Dissolve approximately 10-20 mg of 4-Bromo-2-methylpyridine in 0.6-

0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm

NMR tube.

Instrument Setup:

Insert the sample tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Data Acquisition:

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical

parameters include a 30° pulse angle, a spectral width of 16 ppm, an acquisition time of 2-

3 seconds, and a relaxation delay of 1-2 seconds.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

Typical parameters include a 30° pulse angle, a spectral width of 240 ppm, an acquisition

time of 1-2 seconds, and a relaxation delay of 2 seconds.

Data Processing:

Apply Fourier transformation to the raw data.
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Perform phase and baseline corrections.

Calibrate the chemical shifts using the residual solvent peak as a reference (CDCl₃: δ 7.26

ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

IR Data
The IR spectrum of 4-Bromo-2-methylpyridine will exhibit characteristic absorption bands

corresponding to its aromatic and aliphatic components.

Wavenumber (cm⁻¹) Intensity Assignment

3100-3000 Medium Aromatic C-H Stretch

2980-2850 Medium Aliphatic C-H Stretch (-CH₃)

~1600, ~1470, ~1420 Strong to Medium
Aromatic C=C and C=N Ring

Stretching

~1050 Strong C-Br Stretch

900-675 Strong
Aromatic C-H Out-of-Plane

Bending

Note: These are predicted absorption ranges. The exact peak positions can vary.

Experimental Protocol for IR Spectroscopy
Objective: To obtain an IR spectrum to identify the functional groups in 4-Bromo-2-
methylpyridine.

Instrumentation:

A Fourier-Transform Infrared (FT-IR) spectrometer.
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Procedure (Attenuated Total Reflectance - ATR):

Sample Preparation: As 4-Bromo-2-methylpyridine is a liquid at room temperature, a small

drop can be placed directly onto the ATR crystal.

Data Acquisition:

Record a background spectrum of the clean, empty ATR crystal.

Place the sample on the ATR crystal, ensuring good contact.

Record the sample spectrum. The instrument software will automatically subtract the

background spectrum.

Data Processing:

Perform baseline correction if necessary.

Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions,

providing information about the molecular weight and elemental composition of a compound.

MS Data
The mass spectrum of 4-Bromo-2-methylpyridine will show the molecular ion peak and

characteristic isotopic patterns due to the presence of bromine.

m/z Relative Intensity Assignment

171, 173 ~1:1
[M]⁺, Molecular ion (due to

⁷⁹Br and ⁸¹Br isotopes)

92 Base Peak
[M-Br]⁺, Loss of a bromine

radical
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Note: LC/MS analysis has shown a mass spectrum (ES+) with m/z 172, 174 corresponding to

[M+H]⁺.

Experimental Protocol for Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of 4-Bromo-2-
methylpyridine.

Instrumentation:

A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or

Electrospray Ionization - ESI). This can be coupled with a separation technique like Gas

Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Procedure (GC-MS with EI):

Sample Preparation: Prepare a dilute solution of 4-Bromo-2-methylpyridine in a volatile

organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately

10-100 µg/mL.

Instrumentation and Conditions:

Gas Chromatograph: Use a non-polar or medium-polarity column (e.g., DB-5ms).

Injector: Split/splitless injector, typically in split mode.

Oven Program: Start at a low temperature (e.g., 50 °C), then ramp up to a higher

temperature (e.g., 250 °C) to ensure elution.

Mass Spectrometer (EI):

Ionization Energy: 70 eV

Mass Range: m/z 40-300

Ion Source Temperature: ~230 °C

Data Analysis:
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Identify the peak corresponding to 4-Bromo-2-methylpyridine in the total ion

chromatogram.

Analyze the mass spectrum of this peak to identify the molecular ion and major fragment

ions.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of 4-
Bromo-2-methylpyridine.

Sample Preparation

4-Bromo-2-methylpyridine
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Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of 4-Bromo-2-methylpyridine.

To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Data of 4-
Bromo-2-methylpyridine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b016423#spectroscopic-data-nmr-ir-ms-of-4-bromo-2-
methylpyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b016423?utm_src=pdf-body
https://www.benchchem.com/product/b016423?utm_src=pdf-body
https://www.benchchem.com/product/b016423?utm_src=pdf-body
https://www.benchchem.com/product/b016423?utm_src=pdf-body-img
https://www.benchchem.com/product/b016423?utm_src=pdf-body
https://www.benchchem.com/product/b016423#spectroscopic-data-nmr-ir-ms-of-4-bromo-2-methylpyridine
https://www.benchchem.com/product/b016423#spectroscopic-data-nmr-ir-ms-of-4-bromo-2-methylpyridine
https://www.benchchem.com/product/b016423#spectroscopic-data-nmr-ir-ms-of-4-bromo-2-methylpyridine
https://www.benchchem.com/product/b016423#spectroscopic-data-nmr-ir-ms-of-4-bromo-2-methylpyridine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b016423?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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